Home > Products > Screening Compounds P17110 > 7-(2-chlorobenzyl)-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
7-(2-chlorobenzyl)-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 851938-89-1

7-(2-chlorobenzyl)-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3054460
CAS Number: 851938-89-1
Molecular Formula: C22H28ClN5O2
Molecular Weight: 429.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimental models. [] It also showed weak affinity for α₁- and α₂-adrenoreceptors. []

    Relevance: Both this compound and 7-(2-chlorobenzyl)-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione share the core structure of a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione ring system. They differ in the substituents at the 7-position, highlighting how modifications at this site might influence antiarrhythmic activity. []

    Compound Description: This series of compounds, with various alkylamino substituents at the 8-position of the purine ring, were synthesized and tested for cardiovascular activity. [] Some derivatives, particularly those with 8-benzylamino (11) or 8-(pyridin-2-yl-methylamino) (12) substituents, displayed hypotensive activity. [] All derivatives exhibited weak affinity for α₁- and α₂-adrenoreceptors. []

    Relevance: This group of compounds is directly related to 7-(2-chlorobenzyl)-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione as they highlight the impact of varying substituents on the 8-position of the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold. The presence of a (3,5-dimethylpiperidin-1-yl)methyl group at the 8-position in the target compound, compared to the diverse alkylamino substituents in these derivatives, suggests this structural motif might be crucial for its specific biological activity. []

8-(3-Aminopiperidin-1-yl)-7-[(2-bromophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    Compound Description: This compound was co-crystallized with porcine dipeptidyl peptidase IV (DPP-IV), providing structural insights into DPP-IV inhibition. []

7-Arylalkyl-8-hydrazine Theophylline Derivatives

    Compound Description: This class of compounds, characterized by a hydrazine group at the 8-position of the theophylline (1,3-dimethylxanthine) core, has shown promising biological activities. [] Further derivatization of the hydrazine moiety with various carbonyl compounds yielded novel 7-arylalkyl-8-(3,5-R,R1-pyrazole-1-yl)theophyllines, which are being investigated for potential bioactivity. []

    Relevance: Although structurally distinct from the target compound, these derivatives highlight the importance of exploring modifications at the 8-position of the purine scaffold for modulating biological activity. The successful synthesis and preliminary biological evaluation of these derivatives emphasize the potential of exploring diverse substituents at this position to uncover novel therapeutic agents. []

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B) and its Derivatives

    Compound Description: This compound, along with a series of its derivatives featuring various aromatic substituents on the piperazine ring, was synthesized and evaluated for vasodilator activity. [] Several derivatives, particularly those with electron-withdrawing substituents on the aromatic ring, demonstrated significant vasodilator activity compared to the standard drug Cilostazol. []

    Relevance: While structurally distinct from the target compound, this series highlights the importance of the 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione core for vasodilator activity. The diverse range of substituents on the piperazine ring provides insights into structure-activity relationships and emphasizes the potential of exploring different modifications at this position to optimize vasodilatory effects. []

Overview

The compound 7-(2-chlorobenzyl)-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the class of purine derivatives. Its structure incorporates a purine backbone modified with various substituents, including a chlorobenzyl group and a piperidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for certain receptors.

Source and Classification

This compound can be classified under purine derivatives and specifically as a potential pharmacological agent. It is related to other compounds that have been studied for their effects on P2X receptors, which are involved in various physiological processes and pathologies. The chemical structure suggests it may exhibit properties relevant to the treatment of conditions influenced by these receptors .

Synthesis Analysis

Methods

The synthesis of 7-(2-chlorobenzyl)-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:

  1. Formation of the Purine Core: The initial step often involves synthesizing the purine base through standard methods such as cyclization reactions involving appropriate precursors.
  2. Introduction of Substituents: The chlorobenzyl and piperidine groups are introduced via nucleophilic substitution reactions or coupling reactions. For example, the chlorobenzyl group can be added through a Friedel-Crafts alkylation or similar method.
  3. Final Modifications: The final compound may require deprotection steps or further functional group modifications to achieve the desired structure.

Technical Details

The synthetic routes may utilize reagents such as triflic anhydride for activation and palladium-catalyzed reactions for coupling. The use of protecting groups during synthesis helps in selectively modifying certain functional groups without affecting others .

Molecular Structure Analysis

Structure

The molecular formula for this compound is C18H22ClN5O2C_{18}H_{22}ClN_{5}O_{2}, with a molecular weight of approximately 347.807 g/mol. The structure features:

  • A purine ring system.
  • A chlorobenzyl substituent at the 7-position.
  • A piperidine ring attached via a methyl linker at the 8-position.
  • Two methyl groups at the 1 and 3 positions of the purine ring.

Data

The structural data can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the geometry and spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for purine derivatives:

  1. Nucleophilic Substitution: The chlorobenzyl group can be replaced by other nucleophiles under suitable conditions.
  2. Oxidation/Reduction: Functional groups within the molecule may be oxidized or reduced depending on the reaction conditions employed.
  3. Condensation Reactions: The presence of amine groups allows for potential condensation reactions with carbonyl compounds.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yields and selectivity. Solvents like dimethylformamide or dichloromethane are commonly used in these transformations.

Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific receptors in biological systems, particularly P2X receptors which are ion channels activated by ATP. Upon binding, this compound may inhibit receptor activity, leading to decreased cellular responses associated with pain and inflammation.

Process Data

Studies have shown that similar compounds exhibit varying degrees of antagonistic activity on P2X receptors, suggesting that structural modifications can significantly influence pharmacological outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility in organic solvents like ethanol or DMSO is expected due to its hydrophobic character.

Chemical Properties

  • Stability: Stability under ambient conditions is generally good, but exposure to moisture and light should be minimized.
  • Reactivity: Reacts with strong nucleophiles and electrophiles due to the presence of reactive functional groups.

Relevant data regarding melting point, boiling point, and spectral properties would need to be experimentally determined for thorough characterization.

Applications

This compound holds potential applications in scientific research, particularly in pharmacology and medicinal chemistry:

  • Pharmaceutical Development: As a candidate for drug development targeting P2X receptor-mediated pathways.
  • Research Tool: Useful in studies investigating receptor signaling pathways and their role in disease mechanisms.

Properties

CAS Number

851938-89-1

Product Name

7-(2-chlorobenzyl)-8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C22H28ClN5O2

Molecular Weight

429.95

InChI

InChI=1S/C22H28ClN5O2/c1-14-9-15(2)11-27(10-14)13-18-24-20-19(21(29)26(4)22(30)25(20)3)28(18)12-16-7-5-6-8-17(16)23/h5-8,14-15H,9-13H2,1-4H3

InChI Key

JBFWJJPWKGSFID-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.